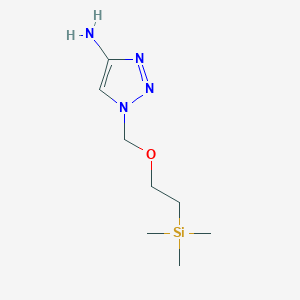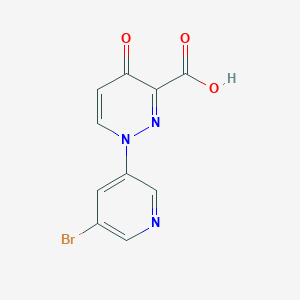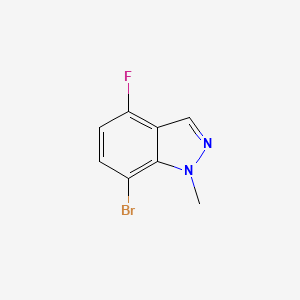
Citrinin 13C13
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Citrinin 13C13 is a stable isotopically labeled form of citrinin, a secondary fungal metabolite produced by species of the genera Penicillium and Aspergillus . Citrinin is known for its nephrotoxic properties and is commonly found in stored grains and other plant products . The isotopically labeled version, this compound, is used primarily as an internal standard in mass spectrometry for the quantification of citrinin in various samples .
準備方法
Synthetic Routes and Reaction Conditions: One method involves the use of ortho-toluate anion chemistry to introduce three 13C labels in two steps . The process includes cyclisation, oxidation, deprotection, and carboxylation reactions starting from a protected intermediate of the labeled citrinin synthesis .
Industrial Production Methods: Large-scale production of Citrinin 13C13 is achieved through a diastereoselective total synthetic strategy.
化学反応の分析
Types of Reactions: Citrinin 13C13 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its synthesis and application in scientific research.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions include dihydrocitrinone, a metabolite of citrinin, and other derivatives that are useful for analytical purposes .
科学的研究の応用
Citrinin 13C13 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the accurate quantification of citrinin in samples.
Biology: Helps in studying the metabolic pathways and biological effects of citrinin in various organisms.
Medicine: Used in toxicological studies to understand the nephrotoxic effects of citrinin and its metabolites.
作用機序
Citrinin exerts its effects primarily through the induction of reactive oxygen species (ROS) production, leading to oxidative stress and apoptosis in cells . It targets the mitochondria, causing mitochondrial membrane potential loss and subsequent cell death . The labeled version, Citrinin 13C13, is used to study these mechanisms in detail through various analytical techniques .
類似化合物との比較
Ochratoxin A: Another nephrotoxic mycotoxin often found together with citrinin in contaminated food products.
Aflatoxin B1: A potent carcinogenic mycotoxin produced by Aspergillus species.
Patulin: A mycotoxin produced by Penicillium species, known for its acute toxicity.
Uniqueness of Citrinin 13C13: this compound is unique due to its stable isotopic labeling, which allows for precise quantification and analysis in scientific research. Its use as an internal standard in mass spectrometry sets it apart from other mycotoxins .
特性
分子式 |
C13H14O5 |
|---|---|
分子量 |
263.15 g/mol |
IUPAC名 |
(3R,4S)-6-hydroxy-3,4,5-tri((113C)methyl)-8-oxo-3,4-dihydroisochromene-7-carboxylic acid |
InChI |
InChI=1S/C13H14O5/c1-5-7(3)18-4-8-9(5)6(2)11(14)10(12(8)15)13(16)17/h4-5,7,14H,1-3H3,(H,16,17)/t5-,7-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1 |
InChIキー |
CBGDIJWINPWWJW-DZIGRXTASA-N |
異性体SMILES |
[13CH3][13C@@H]1[13C@H](O[13CH]=[13C]2[13C]1=[13C]([13C](=[13C]([13C]2=O)[13C](=O)O)O)[13CH3])[13CH3] |
正規SMILES |
CC1C(OC=C2C1=C(C(=C(C2=O)C(=O)O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid](/img/structure/B13844151.png)



![1-(2-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B13844182.png)
![1-phenyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide](/img/structure/B13844194.png)


![2-[2-(2-Amino-4,6-dimethoxyphenoxy)ethyl-methylamino]ethanol](/img/structure/B13844207.png)
![2-(6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2-yl)acetic acid](/img/structure/B13844211.png)


